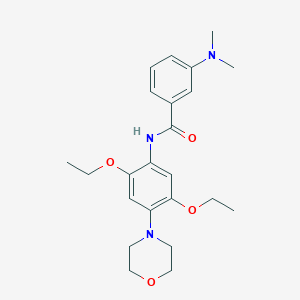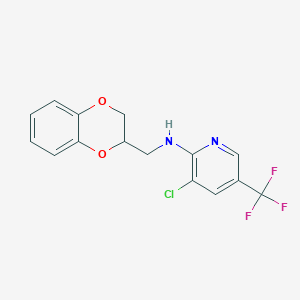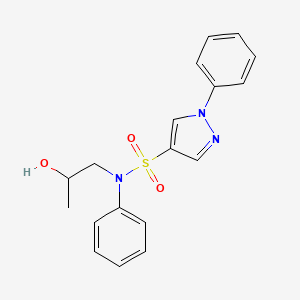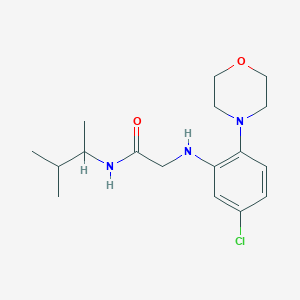
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide, commonly known as DMEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB is a derivative of benzamide and has been synthesized using various methods.
作用機序
DMEMB's mechanism of action is not yet fully understood. However, it has been proposed that DMEMB inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMEMB has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis in cancer cells. Additionally, DMEMB has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
DMEMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMEMB exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for therapeutic applications. However, DMEMB's mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet known.
将来の方向性
There are several future directions for DMEMB research. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. Additionally, DMEMB's potential therapeutic applications need to be explored further, including its use in combination with other drugs or therapies. DMEMB's potential as a diagnostic tool for cancer and other diseases also needs to be investigated. Finally, further studies are needed to optimize DMEMB's synthesis method and improve its purity and yield.
Conclusion
In conclusion, DMEMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. DMEMB's potential as a diagnostic tool and its use in combination with other drugs or therapies also need to be investigated.
合成法
DMEMB can be synthesized using several methods. The most common method involves the reaction of 2,5-diethoxy-4-morpholinoaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DMEMB as a white solid that can be further purified using recrystallization.
科学的研究の応用
DMEMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. DMEMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to reduce inflammation in animal models, making it a potential treatment for inflammatory diseases. Additionally, DMEMB has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-5-29-21-16-20(26-10-12-28-13-11-26)22(30-6-2)15-19(21)24-23(27)17-8-7-9-18(14-17)25(3)4/h7-9,14-16H,5-6,10-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOKWVDFBHYCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N(C)C)OCC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7681512.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)

![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

![4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B7681549.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)